
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine, also known as DMFUM, is a novel compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in DNA replication and cell division. 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has also been shown to inhibit the activity of protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of protein kinase activity. In addition, 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to have neuroprotective effects and antimicrobial activity.
Advantages and Limitations for Lab Experiments
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis, making it a useful tool for studying cancer cells. 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine also has neuroprotective effects, making it a useful tool for studying neurological disorders. However, 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has limitations, including its potential toxicity and limited solubility in water.
Future Directions
For 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine research include exploring its potential applications in cancer therapy, neurological disorders, and infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine and its potential side effects. Finally, the development of more effective synthesis methods and formulations of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine may enhance its potential as a tool for scientific research.
Synthesis Methods
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with furan-2-ylmethylamine and 5-nitropyrimidine-4,6-diamine. Other methods include the reaction of 2,6-dimethylmorpholine with furan-2-carboxaldehyde and 5-nitropyrimidine-4,6-diamine. The yield of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine using these methods has been reported to be between 60-80%.
Scientific Research Applications
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has potential applications in scientific research, including cancer research, neurological disorders, and infectious diseases. Studies have shown that 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to have antimicrobial activity against a variety of bacteria and fungi.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-9-7-20(8-10(2)25-9)15-18-13(16)12(21(22)23)14(19-15)17-6-11-4-3-5-24-11/h3-5,9-10H,6-8H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLQGCBZHDHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

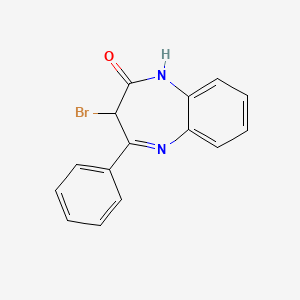
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)

![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)

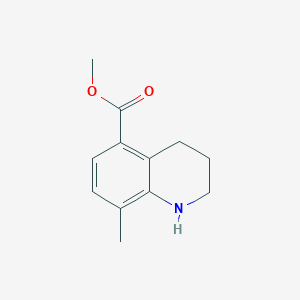


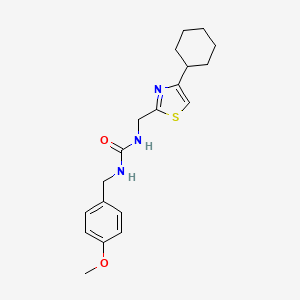
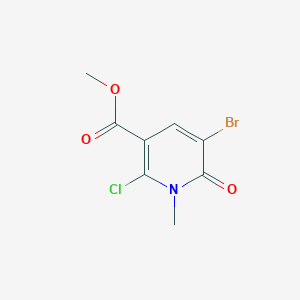

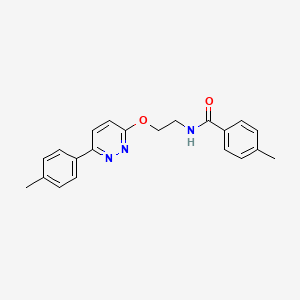
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2876016.png)
